Methyl 2-(2-aminoacetamido)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-aminoacetamido)propanoate hydrochloride is a chemical compound with the molecular formula C6H12N2O3·HCl. It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties. This compound is known for its role in peptide synthesis and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoacetamido)propanoate hydrochloride typically involves the esterification of 2-(2-aminoacetamido)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Hydrochloric acid as a catalyst.
Solvents: Methanol as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The process generally includes:
Raw Materials: 2-(2-aminoacetamido)propanoic acid, methanol, and hydrochloric acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-aminoacetamido)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Forms primary or secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-aminoacetamido)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-aminoacetamido)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The compound’s amino and ester groups allow it to participate in various biochemical reactions, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-aminoacetamido)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-(2-aminoacetamido)propanoate hydrochloride: Similar structure but with a different position of the aminoacetamido group.
Methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate hydrochloride: Contains an additional hydroxyphenyl group, providing different chemical properties.
Methyl (2R)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar to the (2S) isomer but with a different stereochemistry.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H13ClN2O3 |
---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H |
InChI-Schlüssel |
MRSZXYSIBHQNOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.